molecular formula C4H8ClNOS B196184 D-Homocysteine thiolactone hydrochloride CAS No. 1120-77-0

D-Homocysteine thiolactone hydrochloride

Cat. No. B196184
CAS RN: 1120-77-0
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-AENDTGMFSA-N
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Description

D-Homocysteine thiolactone hydrochloride is a cyclic amino acid derivative . It is synthesized by methionyl-tRNA synthetase in an error-editing reaction that prevents translational incorporation of homocysteine into proteins .


Synthesis Analysis

The electrochemical reduction of D,L-homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system equipped with a FM01-LC electrochemical reactor . Electrolyses were performed under amperostatic conditions, using carbon felt cathodes and DSA anodes divided by Nafion 324 cationic membranes .


Molecular Structure Analysis

The molecular structure of D-Homocysteine thiolactone hydrochloride is represented by the empirical formula C4H7NOS · HCl . The molecular weight of the compound is 153.63 .


Chemical Reactions Analysis

The electrochemical reduction of D,L-homocystine hydrochloride to the corresponding cysteine was performed in a batch continuous recirculation reaction system . The synthesis of thiolactone occurs in all human cell types investigated .


Physical And Chemical Properties Analysis

D-Homocysteine thiolactone hydrochloride is a solid substance . It is soluble in water, dimethyl sulfoxide, and methanol .

Scientific Research Applications

Metabolic and Pharmacokinetic Studies

D-Homocysteine thiolactone hydrochloride has been utilized in the preparation of optically pure substrates for metabolic and pharmacokinetic studies. The synthesis of D- and L-[2H4]homocysteine thiolactone has been demonstrated, which is crucial for these types of studies (Shinohara et al., 2010).

Biochemical Significance in Atherosclerosis

Research has explored the role of homocysteine thiolactone in the pathogenesis of atherosclerosis. Homocysteine thiolactone is synthesized through the reaction of methionyl-tRNA synthase and reacts with free amino groups of proteins to produce protein-bound homocystamide. This process is significant as it has been shown to contribute to atherosclerosis through mechanisms such as the increased internalization of LDL by macrophages and eliciting an autoimmune response (Uji et al., 2002).

Detoxification and Biological Integrity

The ability to detoxify homocysteine thiolactone is essential for biological integrity, as inadvertent reactions of thiolactone with proteins can be harmful. A specific enzyme, present in mammalian but not in avian sera, hydrolyzes thiolactone to homocysteine, playing a crucial role in detoxifying homocysteine thiolactone and protecting proteins against homocysteinylation, a potential contributing factor to atherosclerosis (Jakubowski, 2000).

Prebiotic Chemistry

Homocysteine thiolactone's stability in acidic and neutral water and its potential role in the formation of longer peptides from amides make it a molecule of interest in prebiotic chemistry. It's hypothesized that homocysteine thiolactone could have been formed in the primitive ocean and may have contributed to the formation of early life (Shalayel & Vallée, 2019).

Understanding Molecular Mechanisms of Diseases

Homocysteine thiolactone is involved in protein homocysteinylation, leading to protein damage, and has been studied to understand the molecular basis of homocysteine toxicity in humans. This understanding is pivotal for comprehending diseases such as cardiovascular diseases, strokes, and neurological abnormalities, where elevated levels of homocysteine thiolactone are associated (Jakubowski, 2004).

Safety And Hazards

D-Homocysteine thiolactone hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Future Directions

Homocysteine thiolactone is not only an important metabolite but also a versatile building block for organic and bioorganic synthesis. It has potential applications in polymer science, sustainable materials development, and probes . It is also associated with diverse diseases including neural tube defects, cardio- and cerebrovascular disease and, more recently, dementia and Alzheimer’s Disease .

properties

IUPAC Name

(3R)-3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(=O)[C@@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Homocysteine thiolactone hydrochloride

CAS RN

1120-77-0
Record name Homocysteine thiolactone hydrochloride, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9171N54U6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
M Kazimir - 1999 - search.proquest.com
… invention, the homocysteine 5 thiolactone can be DL-bomocysteine thiolactone hydrochloride, L-homocysteine thiolactone hydrochloride or D-homocysteine thiolactone hydrochloride. …
Number of citations: 12 search.proquest.com
MN Stewart, MFL Parker, S Jivan, JM Luu… - ACS Infectious …, 2019 - ACS Publications
… ) synthesis of d-[ 11 C]Met from a linear d-homocysteine precursor, a significant improvement over the previously reported synthesis utilizing a d-homocysteine thiolactone hydrochloride …
Number of citations: 22 pubs.acs.org
MN Stewart, MFL Parker, S Jivan, JM Luu… - ACS infectious …, 2020 - ncbi.nlm.nih.gov
… synthesis of D-[ 11 C]Met from a linear D-homocysteine precursor, a significant improvement over the previously reported synthesis utilizing a D-homocysteine thiolactone hydrochloride …
Number of citations: 3 www.ncbi.nlm.nih.gov
GB Jacobson, KE Markides… - Acta Chemica …, 1997 - actachemscand.org
… L-Homocysteine thiolactone hydrochloride was purchased from Fluka, p-anisidine and D-homocysteine thiolactone hydrochloride from Sigma, and phenol from Merck. …
Number of citations: 5 www.actachemscand.org
D Shin, C Gorgulla, ME Boursier, N Rexrode… - pstorage-acs-6854636.s3 …
RhlI assays. The enzymatic reaction catalyzed by RhlI was monitored using a colorimetric assay that is sensitive to the free holo-ACP thiol generated at the acylation step in AHL …
OA Postea - 2005 - edoc.ub.uni-muenchen.de
… Co, D-homocysteine thiolactone hydrochloride and Lcysteine (L-cys) were from Fluka. L-homocysteine thiolactone hydrochloride and Dhomocysteine thiolactone hydrochloride were …
Number of citations: 2 edoc.ub.uni-muenchen.de
KD Neumann, JE Villanueva-Meyer, CA Mutch… - Scientific reports, 2017 - nature.com
… After 3 minutes, 0.2 mg of D-homocysteine thiolactone hydrochloride, dissolved in 100 µL of 20 mM NaOH (aq), were transferred to the reactor vial. The reactor vial was sealed and …
Number of citations: 57 www.nature.com
V DU VIGNEAUD, WI PATTERSON - Studies from the School of Medicine, the George …, 1938
Number of citations: 0

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